molecular formula C19H29NO4 B15155686 3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid

Cat. No.: B15155686
M. Wt: 335.4 g/mol
InChI Key: VJXYUVJDZAIFHC-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a tert-butyl group attached to the phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation. For example, the phenyl ring can be alkylated with tert-butyl bromide in the presence of a strong base like sodium hydride.

    Coupling Reactions: The protected amino acid is then coupled with the butyric acid backbone using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Substitution: The tert-butyl group on the phenyl ring can be substituted with other groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Deprotection: 3-amino-4-[4-(tert-butyl)phenyl]butyric Acid.

    Oxidation: this compound derivatives with additional functional groups.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of amino acid transport and metabolism in biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active amino acid upon deprotection. The molecular targets and pathways involved can vary, but they often include enzymes and receptors related to amino acid metabolism and transport.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the tert-butyl group on the phenyl ring.

    4-[4-(tert-butyl)phenyl]butyric Acid: Lacks the Boc-protected amino group.

    3-amino-4-[4-(tert-butyl)phenyl]butyric Acid: Lacks the Boc protecting group.

Uniqueness

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid is unique due to the presence of both the Boc-protected amino group and the tert-butyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYUVJDZAIFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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